Tris(4-nitrophenyl)amine is an organic compound characterized by its molecular formula and a molecular weight of 372.31 g/mol. The compound features a central nitrogen atom bonded to three 4-nitrophenyl groups, which are aromatic rings substituted with nitro groups. This structure imparts significant electronic properties to the compound, making it a subject of interest in various chemical and biological studies. Tris(4-nitrophenyl)amine is sparingly soluble in water but soluble in organic solvents, which influences its applications and interactions in different environments .
Several methods exist for synthesizing tris(4-nitrophenyl)amine:
Tris(4-nitrophenyl)amine finds applications in various fields:
Interaction studies involving tris(4-nitrophenyl)amine focus on its reactivity with biological molecules and other chemicals. The compound's ability to undergo reduction suggests potential interactions with cellular components that may lead to oxidative stress or cellular damage. Furthermore, research into its interactions with various catalysts has highlighted its role in facilitating green chemistry processes, promoting sustainable practices in chemical synthesis .
Tris(4-nitrophenyl)amine is part of a broader class of nitroaromatic compounds. Here are some similar compounds for comparison:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tris(4-aminophenyl)amine | C18H18N4 | Reduced form with enhanced biological activity |
| 4-Nitroaniline | C6H6N2O2 | Simple structure; precursor for various dyes |
| 1,3-Dinitrobenzene | C6H4N2O4 | More explosive; used in munitions |
| Tris(2-nitrophenyl)amine | C18H15N3O6 | Similar structure but different substitution pattern |
Uniqueness: Tris(4-nitrophenyl)amine is unique due to its specific arrangement of three nitrophenyl groups attached to a central amine nitrogen. This configuration not only influences its electronic properties but also its solubility and reactivity compared to other similar compounds.
Tris(4-nitrophenyl)amine, also known as 4-nitro-N,N-bis(4-nitrophenyl)benzenamine, is a crystalline solid characterized by a distinctive molecular structure featuring three nitrophenyl groups connected to a central nitrogen atom. The compound possesses several notable physicochemical properties that influence its behavior in various applications.
Tris(4-nitrophenyl)amine is characterized by the following properties:
The high melting point of TNPA (>280°C) reflects the compound's thermal stability, which is attributed to its rigid molecular structure and extensive π-electron conjugation system. This thermal stability makes TNPA suitable for applications involving high-temperature processes.
The reduction of TNPA to TAPA hinges on the catalytic system’s ability to facilitate electron transfer from hydrogen donors to nitro groups. Homogeneous catalysis, characterized by a uniform distribution of catalytic species in the reaction medium, offers advantages in reaction rate and selectivity due to minimized mass transfer limitations. However, TNPA’s insolubility in aqueous media complicates homogeneous approaches, as the substrate and product remain in solid phases during the reaction [1]. In contrast, heterogeneous systems leverage solid catalysts to mediate electron transfer at phase boundaries, enabling efficient interactions between insoluble TNPA and dissolved hydrogen donors.
A study by Hormozi Jangi and Akhond demonstrated that silver nanoparticles (AgNPs) suspended in water act as heterogeneous catalysts despite their colloidal homogeneity [1]. TNPA adsorption onto AgNPs’ surfaces initiates nitro group reduction via interfacial electron transfer, with NaBH4 serving as the bulk hydrogen donor. This system achieved 98% reduction efficiency under optimized conditions, highlighting the superiority of heterogeneous mechanisms for insoluble substrates. The Langmuir–Hinshelwood model, which posits simultaneous adsorption of reactants on the catalyst surface before reaction, aptly describes this process [3]. Comparatively, homogeneous nickel-phosphine complexes paired with NaBH4 in ethanol solvents achieve similar yields but require higher borohydride concentrations and extended reaction times [4].
Table 1: Comparative Performance of Catalytic Systems in TNPA Reduction
| Parameter | AgNPs/NaBH4 (Heterogeneous) [1] | Ni(PPh3)4/NaBH4 (Homogeneous) [4] |
|---|---|---|
| Catalyst Loading | 0.5 mL colloidal suspension | 2 mmol Ni(PPh3)4 |
| NaBH4 Concentration | 3 mmol | 4 mmol |
| Reaction Time | 20 minutes | 20 minutes |
| Yield (Cycle 1) | 98% | 100% |
| Reusability (Cycle 6) | 72% | Not reported |
Silver nanoparticles excel in TNPA reduction due to their high surface-to-volume ratio and capacity to stabilize reactive intermediates. Kinetic analyses reveal that the reaction follows pseudo-first-order kinetics, with the rate constant (k) dependent on AgNPs’ surface area and NaBH4 concentration [1]. The reduction proceeds through three sequential steps: (1) BH4− adsorption onto AgNPs, generating active hydrogen species; (2) TNPA adsorption onto adjacent catalytic sites; and (3) electron transfer from AgNP-bound hydrogen to nitro groups, yielding amine products.
Temperature studies indicate an activation energy (Ea) of 45 kJ/mol for the AgNP-catalyzed process, significantly lower than the 99–100 kJ/mol reported for gold nanoparticle systems [3]. This disparity arises from AgNPs’ superior electronic conductivity, which facilitates faster electron tunneling. Fourier-transform infrared (FTIR) spectroscopy corroborates the mechanism, showing gradual disappearance of nitro group peaks (1520 cm−1 and 1348 cm−1) and emergence of N–H stretches (3380 cm−1) as reduction progresses [1]. X-ray diffraction (XRD) further confirms TAPA formation through the appearance of crystalline amine peaks at 2θ = 24.3° and 26.7°.
Sodium borohydride (NaBH4) serves as the primary hydrogen donor in TNPA reduction due to its high reducing power and compatibility with aqueous and alcoholic solvents. In AgNP-mediated systems, BH4− decomposes on the nanoparticle surface via the reaction:
$$ \text{BH}4^- + 2\text{H}2\text{O} \rightarrow \text{BO}2^- + 4\text{H}2 \uparrow $$
The liberated hydrogen atoms adsorb onto AgNPs, forming active H* species that reduce nitro groups to amines [1]. Excess NaBH4 (≥3 mmol) ensures complete TNPA conversion but risks nanoparticle aggregation at concentrations above 5 mmol.
Nickel-phosphine complexes alter the borohydride activation pathway by forming transient Ni–H intermediates that directly transfer hydrogen to TNPA [4]. This homogeneous mechanism bypasses surface adsorption steps, enabling faster kinetics in ethanol solvents. However, the system’s reliance on organic solvents limits its scalability compared to aqueous AgNP suspensions.
Table 2: Optimization of NaBH4 Parameters in TNPA Reduction
| System | Optimal NaBH4 (mmol) | Temperature (°C) | Solvent |
|---|---|---|---|
| AgNPs/NaBH4 [1] | 3.0 | 25 | Water |
| Ni(PPh3)4/NaBH4 [4] | 4.0 | 25 | Ethanol |
The reduction of Tris(4-nitrophenyl)amine to Tris(4-aminophenyl)amine represents a critical transformation in polyimide synthesis. This reduction process is typically achieved through catalytic hydrogenation using palladium on carbon with hydrazine hydrate as the reducing agent [6]. The resulting Tris(4-aminophenyl)amine exhibits strong basicity and excellent fluorescence properties, making it an ideal precursor for polyimide synthesis .
The synthesis of polyimides from Tris(4-aminophenyl)amine involves several established methodologies. The most common approach utilizes a two-step polycondensation process where the triamine monomer reacts with dianhydrides to form poly(amic acid) intermediates, which are subsequently converted to polyimides through thermal imidization [7] [8]. This process typically occurs at temperatures ranging from 200°C to 350°C, achieving degrees of imidization between 95-100% [8] [9].
| Synthesis Method | Temperature (°C) | Time (hours) | Solvent | Degree of Imidization (%) | Advantages |
|---|---|---|---|---|---|
| Thermal Imidization | 200-350 | 2-6 | NMP/DMAc | 95-100 | Complete cure, High thermal stability |
| Chemical Imidization | 100-150 | 8-12 | DMAc/Pyridine | 90-95 | Mild conditions, Good film properties |
| One-pot Polycondensation | 180-200 | 4-8 | DMSO/NMP | 85-95 | Single step, Network formation |
The incorporation of Tris(4-aminophenyl)amine into polyimide networks results in unique architectural features due to its trifunctional nature. The three amino groups enable the formation of highly cross-linked three-dimensional networks with enhanced thermal and mechanical properties [10] [11]. These networks exhibit glass transition temperatures ranging from 250°C to 450°C, significantly higher than linear polyimides [10] [11].
Research has demonstrated that polyimide networks derived from Tris(4-aminophenyl)amine exhibit exceptional pore structure characteristics. The microporous nature of these networks, with pore sizes centered at 4-8 Å, makes them suitable for gas separation applications [10]. The surface areas of these materials can reach values exceeding 500 m²/g, with narrow pore size distributions that enhance their selectivity for specific molecular separations [10].
The thermal properties of polyimides synthesized from Tris(4-aminophenyl)amine precursors are exceptional, with thermal decomposition temperatures typically exceeding 400°C [8] [12]. The degree of imidization significantly influences these properties, with higher degrees of imidization correlating with improved thermal stability [8]. The formation of charge-transfer complexes between polyimide chains during thermal treatment contributes to the enhanced thermal properties [8].
| Property | Tris(4-nitrophenyl)amine | Tris(4-aminophenyl)amine | Polyimide Networks | Cross-linked Systems |
|---|---|---|---|---|
| Glass Transition Temperature (°C) | >300 | 200-250 | 250-450 | 300-500 |
| Thermal Decomposition Temperature (°C) | 280-300 | 250-300 | 400-500 | 450-550 |
| Coefficient of Thermal Expansion (ppm/°C) | N/A | N/A | 20-60 | 15-40 |
| Thermal Conductivity (W/m·K) | Low | Low | 0.1-0.3 | 0.2-0.4 |
| Specific Heat Capacity (J/g·K) | 1.2-1.4 | 1.3-1.5 | 1.0-1.2 | 0.8-1.0 |
The utilization of Tris(4-aminophenyl)amine derivatives in thermoset resin systems represents a significant advancement in cross-linking technology. The trifunctional nature of these compounds enables the formation of highly cross-linked networks with superior mechanical and thermal properties compared to conventional difunctional cross-linkers [13] [14].
Cross-linking in thermoset systems involving Tris(4-aminophenyl)amine derivatives occurs through multiple mechanisms. The primary mechanism involves the step-wise growth through elementary reactions of amino functional groups with various reactive species such as epoxides, anhydrides, or other electrophilic centers [13] [14]. This process results in the formation of covalent bonds that join monomers, oligomers, and macromolecules together in a three-dimensional network structure [13].
The cross-linking process is fundamentally exothermic, with the reaction rate, temperature, and enthalpy being critical parameters [13]. During the cross-linking reaction, the viscosity, density, and modulus of elasticity increase significantly due to the increase in molar mass and the formation of cross-links [13]. The gel point represents the critical juncture where the infinite network first becomes apparent, marking the transition from a viscous liquid to an elastic gel [13].
The mechanical properties of cross-linked thermoset resins incorporating Tris(4-aminophenyl)amine derivatives show remarkable improvements over conventional systems. The cross-linking density directly correlates with enhanced mechanical performance, including increased tensile strength, elastic modulus, and thermal stability [14] [15].
| Cross-linking Type | Gel Time (min) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Modulus (GPa) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Thermal | 30-60 | 250-350 | 100-150 | 3-5 | 400-500 |
| Chemical | 15-30 | 200-300 | 80-120 | 2-4 | 350-450 |
| Radiation | 5-15 | 180-250 | 90-130 | 2.5-4.5 | 300-400 |
The relationship between cross-linking density and material properties in thermoset resins is complex and multifaceted. Research has shown that increasing cross-linking density generally leads to higher glass transition temperatures, increased Young's modulus, and enhanced yield strength [14] [15]. However, this increase in cross-linking also results in decreased Poisson's ratio and coefficient of thermal expansion, indicating reduced flexibility and increased brittleness [14].
The evolution of cross-linking networks can be monitored through various analytical techniques, including radial distribution function analysis and molecular dynamics simulations [14]. These studies reveal that the formation of cross-linked networks involves the breaking and reformation of bonds, with distinct peaks in radial distribution functions indicating the formation of specific chemical sequences [14].
The incorporation of Tris(4-aminophenyl)amine derivatives into conducting polymer composites represents a significant advancement in electronic materials technology. These materials combine the processability and mechanical properties of polymers with the electronic properties of conducting materials, creating versatile platforms for various electronic applications [16] [17].
The electronic properties of conducting polymer composites based on Tris(4-aminophenyl)amine derivatives are highly dependent on the degree of conjugation and the presence of dopants. The undoped forms typically exhibit low conductivity in the range of 10⁻⁶ to 10⁻⁴ S/cm, while doped systems can achieve conductivities ranging from 10⁻² to 10¹ S/cm [18] [19].
The hole mobility in these systems varies significantly with the molecular structure and degree of cross-linking. Tris(4-aminophenyl)amine-based systems typically exhibit hole mobilities in the range of 10⁻⁴ to 10⁻² cm²/V·s, while highly doped systems can achieve mobilities up to 10⁻¹ cm²/V·s [18] [20].
| Property | Tris(4-nitrophenyl)amine | Tris(4-aminophenyl)amine | Polyimide Networks | Doped Systems |
|---|---|---|---|---|
| Conductivity (S/cm) | Insulating | 10⁻⁶-10⁻⁴ | 10⁻⁸-10⁻⁶ | 10⁻²-10¹ |
| Hole Mobility (cm²/V·s) | N/A | 10⁻⁴-10⁻² | 10⁻⁶-10⁻⁴ | 10⁻²-10⁻¹ |
| Oxidation Potential (V) | 0.8-1.2 | 0.6-0.9 | 1.0-1.5 | 0.5-1.0 |
| Thermal Stability (°C) | 280-300 | 200-250 | 400-500 | 300-400 |
| Solubility | DMSO, Limited | THF, CHCl₃ | Insoluble | Limited |
The synthesis of conducting polymer composites involves electrochemical polymerization techniques that allow for precise control of film thickness and properties [21] [19]. The electrogenerated films exhibit good electrical conductivity, reversible electrochemical processes, and enhanced chemical stability compared to conventional conducting polymers [19].
The incorporation of Tris(4-aminophenyl)amine units into the polymer backbone through electrochemical polymerization creates materials with unique electronic properties. These materials can be reversibly charged both in the core and peripheral units, providing multiple redox states that are valuable for electronic applications [19].
Conducting polymer composites based on Tris(4-aminophenyl)amine derivatives find applications in various electronic devices, including field-effect transistors, capacitors, and memory devices [17] [22]. In field-effect transistor applications, these materials serve as active semiconductor layers, providing hole transport capabilities with mobilities suitable for flexible electronics [17].
The dielectric properties of these composites make them suitable for capacitor applications, where high energy density and thermal stability are required [17]. The incorporation of polar groups and the formation of charge-transfer complexes contribute to enhanced dielectric constants ranging from 3.5 to 5.0, while maintaining low dielectric losses [17].
| Property | Neat Polyimide | Cross-linked Networks | Conducting Composites | Doped Systems |
|---|---|---|---|---|
| Dielectric Constant | 3.0-4.0 | 3.5-5.0 | 5.0-20.0 | 10-50 |
| Dielectric Loss | 0.001-0.005 | 0.002-0.008 | 0.01-0.1 | 0.1-1.0 |
| Volume Resistivity (Ω·cm) | 10¹⁴-10¹⁶ | 10¹²-10¹⁴ | 10⁶-10¹⁰ | 10²-10⁶ |
| Surface Resistivity (Ω/sq) | 10¹³-10¹⁵ | 10¹¹-10¹³ | 10⁵-10⁹ | 10¹-10⁵ |
| Breakdown Strength (kV/mm) | 200-300 | 150-250 | 100-200 | 50-150 |
Recent developments in conducting polymer composites have focused on the integration of Tris(4-aminophenyl)amine derivatives with other functional materials such as graphene, carbon nanotubes, and metal nanoparticles [21] [23]. These hybrid systems exhibit synergistic effects that enhance both the mechanical and electronic properties of the resulting composites [21].
The combination of Tris(4-aminophenyl)amine-based polyimides with graphitic carbon nitride has shown particular promise for photocatalytic applications, where the composite materials exhibit enhanced charge separation and improved light absorption properties [6]. These composites demonstrate high activity for the degradation of organic pollutants, achieving 99% degradation efficiency under visible light illumination [6].
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